N-(2,4-difluorophenyl)-2-phenoxyacetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-phenoxyacetamide is a chemical compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a difluorophenyl group and a phenoxyacetamide moiety
Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)-2-phenoxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . The inhibition of these targets disrupts their normal functioning, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 by this compound affects several biochemical pathways. These targets are enriched in cancer-associated pathways . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.
Result of Action
The interaction of this compound with its targets and the subsequent disruption of the targets’ normal functioning result in molecular and cellular effects. These effects include the inhibition of cancer cell growth and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-phenoxyacetamide typically involves the reaction of 2,4-difluoroaniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-phenoxyacetamide: Similar structure but with chlorine atoms instead of fluorine.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar structure but with a fluorobenzamide group instead of phenoxyacetamide.
Uniqueness
N-(2,4-difluorophenyl)-2-phenoxyacetamide is unique due to the presence of both difluorophenyl and phenoxyacetamide groups, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOHHOBZNICRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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